An In-depth Technical Guide to Biotin-PEG2-Azide: Structure, Mechanism, and Application
An In-depth Technical Guide to Biotin-PEG2-Azide: Structure, Mechanism, and Application
Abstract
Biotin-PEG2-Azide is a heterobifunctional linker at the forefront of bioconjugation, chemical biology, and drug development.[1] Its molecular architecture, which uniquely combines a high-affinity biotin moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a versatile azide group, offers researchers a powerful tool for the precise labeling, detection, and purification of biomolecules.[2] This guide provides an in-depth exploration of the core chemical principles of Biotin-PEG2-Azide, its mechanism of action via click chemistry, and a field-proven experimental protocol for its application. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its successful implementation in the laboratory.
Molecular Profile and Physicochemical Properties
The efficacy of Biotin-PEG2-Azide stems from its three distinct chemical components:
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Biotin (Vitamin B7): This water-soluble vitamin exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This binding is one of the strongest known in nature, making it an ideal handle for affinity purification, immobilization, and detection applications.[2]
-
PEG2 Linker (Polyethylene Glycol, n=2): The short, two-unit diethylene glycol spacer is a critical element that enhances the molecule's aqueous solubility.[3] This hydrophilic linker mitigates steric hindrance, ensuring that both the biotin and azide functionalities are accessible for their respective binding and reaction partners.[1][3] It also helps to reduce non-specific binding in complex biological samples.[2]
-
Azide Group (-N₃): This functional group is the reactive handle for "click chemistry."[4] The azide is largely inert to the functional groups found in biological systems, making it a bioorthogonal moiety.[] It reacts with high efficiency and specificity with alkyne-containing molecules to form a stable triazole linkage.[4][6]
The synergy between these components allows for a two-stage experimental design: first, the azide group is used to covalently link the molecule to a target of interest, and second, the biotin group is used for subsequent detection or isolation.
Chemical Structure Diagram
Caption: Conceptual structure of Biotin-PEG2-Azide.
Table 1: Physicochemical Properties of Biotin-PEG2-Azide
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₈N₆O₄S | [7] |
| Molecular Weight | 400.5 g/mol | [7][8] |
| CAS Number | 945633-30-7 | [9][10] |
| Appearance | White waxy solid or light beige solid | [3][8] |
| Purity | Typically >95% | [11] |
| Solubility | Soluble in water, DMSO, DMF, DCM, MeOH | [3][8][10] |
| Storage Conditions | Store at -20°C, desiccated and protected from light | [3][10] |
Mechanism of Action: A Gateway to Click Chemistry
Biotin-PEG2-Azide is a key reagent for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[4] Its utility is primarily centered on the azide-alkyne cycloaddition, a prominent example of "click chemistry."[12] This can be achieved through two main pathways:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a metal-free click reaction that has become indispensable for live-cell imaging and in vivo applications due to its lack of cytotoxicity associated with copper catalysts.[13][14] The reaction is driven by the release of ring strain from a cyclooctyne (e.g., DBCO, BCN), which dramatically lowers the activation energy and allows the reaction to proceed efficiently at physiological temperature and pH.[][13]
The azide on the Biotin-PEG2-Azide molecule acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a concerted [3+2] cycloaddition to form a stable triazole linkage.[14][15] This reaction is highly specific and bioorthogonal, as neither strained alkynes nor azides are naturally present in biological systems.[13]
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click reaction that involves the reaction between a terminal alkyne and an azide, catalyzed by a Cu(I) species.[6][12] While highly effective for in vitro applications like labeling proteins in cell lysates, its use in live cells is limited by the toxicity of the copper catalyst.[12][14] The reaction is typically rapid and results in the formation of a stable 1,4-disubstituted triazole.[12]
Applications in Research and Drug Development
The unique properties of Biotin-PEG2-Azide make it a versatile tool across various scientific disciplines:
-
Proteomics and Activity-Based Protein Profiling (ABPP): It can be used to label and identify newly synthesized proteins or specific enzyme classes that have been metabolically or chemically tagged with an alkyne.[12]
-
Cell Surface Labeling: Researchers can label cell surface glycans or proteins that have been modified with an alkyne-containing sugar or amino acid, allowing for the study of cellular dynamics.[13]
-
Drug Delivery and Development: It can be used to construct targeted drug delivery systems or to create PROTACs (Proteolysis Targeting Chimeras).[1][16]
-
Biomolecule Immobilization: Biotin-PEG2-Azide can be used to attach alkyne-modified DNA, proteins, or other molecules to streptavidin-coated surfaces for diagnostic assays or pull-down experiments.[1][2]
Experimental Protocol: Labeling of Alkyne-Modified Proteins in Cell Lysate via CuAAC
This protocol provides a validated methodology for the selective labeling of alkyne-modified proteins from a cell lysate using Biotin-PEG2-Azide and subsequent detection.
Causality and Rationale
-
Reagent Order: The reducing agent (e.g., Sodium Ascorbate) must be added before or with the copper sulfate. This is critical because the reaction is catalyzed by Cu(I), and the stock solution is Cu(II) sulfate. The ascorbate reduces Cu(II) to the active Cu(I) state in situ.[12]
-
Ligand (e.g., THPTA): A copper-chelating ligand is used to stabilize the Cu(I) oxidation state and improve the efficiency and reproducibility of the reaction.[12]
-
Methanol Precipitation: This step is crucial for removing excess reagents, including unreacted Biotin-PEG2-Azide and the copper catalyst, which could interfere with downstream analyses like SDS-PAGE and Western blotting.[12]
Materials
-
Alkyne-modified protein lysate (1-5 mg/mL)
-
Biotin-PEG2-Azide (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in H₂O)
-
Sodium Ascorbate (300 mM stock in H₂O, prepare fresh )
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand (if needed, 100 mM in H₂O)
-
Methanol (ice-cold)
-
SDS-PAGE sample buffer
Step-by-Step Methodology
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents. It is recommended to prepare a master mix of the click chemistry components.
-
50 µL of alkyne-modified protein lysate (adjust volume to contain 50-100 µg of protein).
-
Add buffer (e.g., PBS) to bring the total volume to 89 µL.
-
-
Add Biotin-Azide: Add 2 µL of 10 mM Biotin-PEG2-Azide stock solution for a final concentration of ~200 µM. Vortex gently. The optimal concentration may need to be determined empirically, typically ranging from 20-200 µM.[12]
-
Prepare Catalyst Mix: In a separate tube, freshly prepare the CuAAC catalyst premix. Add the components in the following order:
-
2 µL of 50 mM CuSO₄ solution.
-
(Optional) 2 µL of 100 mM THPTA ligand solution.
-
Vortex briefly.
-
-
Initiate Reaction: Add the 4 µL of the catalyst premix to the protein/biotin-azide mixture. Immediately add 5 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.[12]
-
Incubation: Vortex the tube briefly and incubate at room temperature for 1-2 hours, protected from light.
-
Protein Precipitation:
-
Add 4 volumes of ice-cold methanol (400 µL) to the reaction tube to precipitate the protein.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
-
Pelleting and Washing:
-
Final Preparation: Carefully remove the supernatant and allow the protein pellet to air-dry for 10-15 minutes. Resuspend the labeled protein pellet in an appropriate buffer (e.g., 1X SDS-PAGE loading buffer) for downstream analysis such as Western blotting with streptavidin-HRP.
Sources
- 1. Biotin-PEG2-Azide, CAS 945633-30-7 | AxisPharm [axispharm.com]
- 2. Biotin-PEG2-Azide [myskinrecipes.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Biotin-PEG2-azide *CAS 945633-30-7* | AAT Bioquest [aatbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Biotin-PEG2-Azide | C16H28N6O4S | CID 77078237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biotin-PEG2-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Biotin-PEG2-azide, 945633-30-7 | BroadPharm [broadpharm.com]
- 11. tenovapharma.com [tenovapharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.com [file.medchemexpress.com]
